molecular formula C21H15Cl2N3O3S B2395208 2,5-dichloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide CAS No. 898438-80-7

2,5-dichloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

Cat. No.: B2395208
CAS No.: 898438-80-7
M. Wt: 460.33
InChI Key: VKJUUVKQNNCSSS-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, which includes a quinazolinone moiety, suggests potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or other suitable reagents.

    Substitution Reactions:

    Sulfonamide Formation: The final step involves the reaction of the quinazolinone derivative with 2,5-dichlorobenzenesulfonyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the quinazolinone ring.

    Reduction: Reduction reactions could potentially target the carbonyl group in the quinazolinone moiety.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are typically employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group may yield a carboxylic acid derivative, while reduction of the carbonyl group could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, sulfonamides are known for their antimicrobial properties. This compound may exhibit similar activity, making it a candidate for the development of new antibiotics or antifungal agents.

Medicine

In medicine, compounds with quinazolinone structures have been studied for their potential anticancer, anti-inflammatory, and antiviral activities. This compound could be explored for similar therapeutic applications.

Industry

Industrially, such compounds can be used in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide would depend on its specific biological target. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in folate synthesis in bacteria. The quinazolinone moiety may interact with other molecular targets, such as kinases or receptors, affecting various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: A well-known sulfonamide antibiotic.

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents.

Uniqueness

The uniqueness of 2,5-dichloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide lies in its combined sulfonamide and quinazolinone structure, which may confer a distinct spectrum of biological activities and potential therapeutic applications.

Properties

IUPAC Name

2,5-dichloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2N3O3S/c1-13-24-19-8-3-2-7-17(19)21(27)26(13)16-6-4-5-15(12-16)25-30(28,29)20-11-14(22)9-10-18(20)23/h2-12,25H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJUUVKQNNCSSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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